Benzenepropanal, 2-(chloromethyl)-
Description
Contextualization within Organic Synthesis and Intermediate Chemistry
Benzenepropanal, 2-(chloromethyl)-, with the chemical formula C₁₀H₁₁ClO, serves as a valuable building block in organic synthesis due to its dual reactivity. The aldehyde functional group is a gateway to a multitude of chemical transformations, including oxidations to carboxylic acids, reductions to alcohols, and the formation of carbon-carbon bonds through reactions such as aldol (B89426) condensations and Wittig reactions.
Simultaneously, the 2-(chloromethyl) group on the aromatic ring provides a handle for nucleophilic substitution reactions. This benzylic chloride moiety is susceptible to displacement by a variety of nucleophiles, allowing for the introduction of diverse functional groups at the ortho position of the propanal side chain. This characteristic is pivotal for the construction of intricate molecular architectures and the synthesis of targeted organic compounds.
The synthesis of Benzenepropanal, 2-(chloromethyl)- itself can be conceptualized through the principles of electrophilic aromatic substitution. A plausible synthetic route involves the chloromethylation of benzenepropanal. This reaction, typically a variation of the Blanc chloromethylation, would introduce the chloromethyl group onto the aromatic ring. wikipedia.orgthieme-connect.de The directing effects of the propyl-aldehyde substituent on the benzene (B151609) ring would influence the position of chloromethylation.
The utility of this compound as an intermediate is underscored by the potential for sequential or tandem reactions involving both the aldehyde and the chloromethyl group. This allows for the efficient construction of polyfunctional molecules that might otherwise require more complex, multi-step synthetic pathways.
Table 1: Physicochemical Properties of Benzenepropanal, 2-(chloromethyl)-
| Property | Value |
| CAS Number | 1040264-47-8 |
| Molecular Formula | C₁₀H₁₁ClO |
| Molecular Weight | 182.64 g/mol |
| Appearance | Likely a liquid at room temperature |
| Boiling Point | Estimated to be >200 °C at atmospheric pressure |
| Solubility | Expected to be soluble in common organic solvents |
Note: Some properties are estimated based on the structure and data for similar compounds due to the limited availability of specific experimental data.
Historical Overview of Chloromethylated Aromatic Aldehydes in Academia
The introduction of a chloromethyl group onto an aromatic ring, known as chloromethylation, has been a significant transformation in organic chemistry for over a century. The first documented chloromethylation reaction dates back to 1898. thieme-connect.de However, it was the work of Gustave Louis Blanc in 1923 that demonstrated the broad applicability of this reaction, now famously known as the Blanc chloromethylation or Blanc reaction. wikipedia.org
The Blanc reaction typically involves the treatment of an aromatic compound with formaldehyde (B43269) and hydrogen chloride, often in the presence of a Lewis acid catalyst such as zinc chloride. wikipedia.org This method provided a direct and efficient means to introduce the synthetically versatile chloromethyl group.
Historically, the chloromethylation of aromatic compounds, including those bearing aldehyde functionalities, has been a cornerstone for the synthesis of a wide array of derivatives. The resulting chloromethylated aromatic aldehydes have served as crucial intermediates in the preparation of pharmaceuticals, agrochemicals, and materials. The chloromethyl group can be readily converted into other functional groups such as hydroxymethyl, cyanomethyl, and formyl groups, further highlighting the synthetic utility of this class of compounds. thieme-connect.de
Over the years, various modifications to the original Blanc conditions have been developed to improve yields, selectivity, and to accommodate a wider range of substrates, including those that are deactivated towards electrophilic substitution. wikipedia.org Despite its utility, a notable drawback of the classic chloromethylation reaction for industrial applications is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether. wikipedia.org
The study of the relative rates of chloromethylation for different aromatic compounds has also been a subject of academic inquiry, providing insights into the electronic and steric effects governing these electrophilic aromatic substitution reactions.
Table 2: Key Historical Developments in Chloromethylation
| Year | Development | Key Contributor(s) | Significance |
| 1898 | First reported chloromethylation reaction. thieme-connect.de | Not specified in readily available sources | Marked the advent of direct chloromethyl group introduction onto an aromatic ring. |
| 1923 | Broad scope of the chloromethylation reaction demonstrated. wikipedia.org | Gustave Louis Blanc | Established the "Blanc reaction" as a fundamental synthetic tool. |
| 1949 | Study on relative chloromethylation rates of aromatic compounds. acs.org | H. Harry Szmant, Joseph Dudek | Provided quantitative data on the reactivity of different aromatic substrates. |
Structure
2D Structure
Properties
Molecular Formula |
C10H11ClO |
|---|---|
Molecular Weight |
182.64 g/mol |
IUPAC Name |
3-[2-(chloromethyl)phenyl]propanal |
InChI |
InChI=1S/C10H11ClO/c11-8-10-5-2-1-4-9(10)6-3-7-12/h1-2,4-5,7H,3,6,8H2 |
InChI Key |
JWQXJKDLHSJLQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC=O)CCl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzenepropanal, 2 Chloromethyl
Strategies for Carbonyl Group Introduction in Chloromethylated Aromatic Scaffolds
A primary route to Benzenepropanal, 2-(chloromethyl)- involves the installation of an aldehyde functionality onto a pre-existing chloromethylated benzene (B151609) ring. This can be achieved through the oxidation of a precursor alcohol or by direct formylation reactions.
Oxidation of Precursor Benzenepropanols
The oxidation of 2-(chloromethyl)benzenepropanol presents a direct pathway to the target aldehyde. The choice of oxidant and reaction conditions is crucial to ensure high yield and prevent over-oxidation or side reactions involving the chloromethyl group.
The Parikh-Doering oxidation is a well-established and mild method for converting primary alcohols to aldehydes. wikipedia.org This reaction utilizes a complex of sulfur trioxide and pyridine (B92270) (SO3·C5H5N) to activate dimethyl sulfoxide (B87167) (DMSO), which then serves as the oxidant. wikipedia.org The reaction is typically performed in the presence of a tertiary amine base, such as triethylamine (B128534) or diisopropylethylamine, to neutralize the acidic byproducts. wikipedia.orgnrochemistry.com
The key advantages of the Parikh-Doering oxidation are its operational simplicity and the ability to conduct the reaction at non-cryogenic temperatures, often between 0 °C and room temperature. wikipedia.org This minimizes the formation of undesirable methylthiomethyl ether byproducts. wikipedia.org The mechanism involves the initial reaction of DMSO with the sulfur trioxide-pyridine complex to form an electrophilic sulfur species. wikipedia.org The alcohol substrate then attacks this intermediate, and subsequent deprotonation by the amine base leads to the formation of a sulfur ylide, which rearranges through a five-membered ring transition state to yield the aldehyde and dimethyl sulfide. wikipedia.orgnrochemistry.com
| Starting Material | Oxidizing System | Solvent | Temperature (°C) | Yield (%) | Reference |
| Primary and Secondary Alcohols | SO3·Py/DMSO/Triethylamine | Dichloromethane | 0 to RT | High | wikipedia.org |
| 1-(2-chlorophenyl)ethan-1-ol | Triethylamine-sulfur trioxide complex/DMSO | Dichloromethane | RT (48h) | 68-76 | bham.ac.uk |
Several other methods exist for the oxidation of benzylic alcohols, each with its own set of advantages and limitations. The Swern oxidation, which uses oxalyl chloride or trifluoroacetic anhydride (B1165640) to activate DMSO, is another mild and high-yielding procedure. uni-ruse.bg However, it often requires cryogenic temperatures to suppress side reactions. uni-ruse.bg Chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and pyridinium dichromate (PDC) are effective but pose significant toxicity and environmental concerns due to chromium waste. wordpress.com Dess-Martin periodinane (DMP) is a selective oxidant that works under mild conditions but is relatively expensive for large-scale applications. wordpress.com
Transitioning the synthesis of Benzenepropanal, 2-(chloromethyl)- from the laboratory to an industrial scale requires careful optimization of reaction parameters. acsgcipr.org For the Parikh-Doering oxidation, controlling the stoichiometry of reagents, reaction temperature, and rate of addition is critical to manage the exothermic nature of the reaction and ensure safety. acsgcipr.org The hygroscopic nature of the sulfur trioxide-pyridine complex necessitates anhydrous reaction conditions. google.com
On a larger scale, efficient heat transfer and robust work-up procedures are paramount. acsgcipr.org The cost and availability of reagents and solvents are also significant factors. acsgcipr.org While alternative methods like the Swern oxidation are efficient, the generation of odorous byproducts and the need for low temperatures can present challenges for industrial-scale production. uni-ruse.bg The toxicity and waste disposal issues associated with chromium-based oxidants make them less favorable for green and sustainable manufacturing processes. acsgcipr.org
Formylation Reactions Leading to 2-(chloromethyl)benzenepropanal
An alternative approach to synthesizing Benzenepropanal, 2-(chloromethyl)- is through the direct introduction of a formyl group onto a suitable aromatic precursor. Several classical formylation reactions are available, though their applicability can be influenced by the electronic nature of the substrate.
The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent generated from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3), is a common method for formylating electron-rich aromatic rings. nih.govwikipedia.org However, the presence of a deactivating chloromethyl group could impede this reaction. nih.gov The Duff reaction, using hexamethylenetetramine, and the Gattermann reaction, using hydrogen cyanide and a Lewis acid, are other possibilities, though they also tend to be more effective with activated aromatic systems. wikipedia.org The Rieche formylation utilizes dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride to introduce the aldehyde group. nih.govyoutube.com
More contemporary methods, such as palladium-catalyzed formylation of aryl halides, could offer a more versatile route. A newer procedure involving a trifluoromethanesulphonic anhydride/dimethylformamide complex has also been shown to be effective for less active aromatic compounds. rsc.org
| Formylation Reaction | Reagents | Typical Substrates | Reference |
| Vilsmeier-Haack | DMF, POCl3 | Electron-rich aromatics | nih.govwikipedia.org |
| Gattermann | HCN, HCl, Lewis Acid | Aromatic compounds | wikipedia.org |
| Duff | Hexamethylenetetramine | Phenols | wikipedia.org |
| Rieche | Dichloromethyl methyl ether, TiCl4 | Electron-rich phenols | nih.gov |
Chloromethylation Strategies for Benzenepropanal Derivatives
The introduction of a chloromethyl group onto the benzenepropanal ring system represents another synthetic pathway. The Blanc chloromethylation is a traditional method that involves reacting the aromatic compound with formaldehyde (B43269) and hydrogen chloride in the presence of a Lewis acid catalyst like zinc chloride. thieme-connect.deresearchgate.net This reaction, however, can produce a mixture of ortho and para isomers and carries the significant risk of forming the carcinogenic byproduct bis(chloromethyl) ether. thieme-connect.de
To circumvent the hazards associated with the Blanc reaction, alternative chloromethylating agents such as chloromethyl methyl ether can be used. thieme-connect.de Another strategy involves the chlorination of a precursor methyl group. For example, 2-methylbenzenepropanal could potentially be converted to the desired product via radical chlorination. A process using chlorosulfonic acid and para-formaldehyde has also been described for the chloromethylation of certain aromatic compounds. google.com
Direct Chloromethylation of Aromatic Moieties (e.g., using paraformaldehyde and HCl)
Direct chloromethylation is a fundamental method for introducing a chloromethyl group onto an aromatic ring. dur.ac.uk This electrophilic substitution reaction typically employs formaldehyde (or its polymer, paraformaldehyde) and hydrogen chloride. dur.ac.ukthieme-connect.de The reaction conditions, including the choice of catalyst, are crucial and vary depending on the reactivity of the aromatic substrate. dur.ac.uk
For activated aromatic rings, such as those with electron-donating groups, the reaction can sometimes proceed without a catalyst. dur.ac.uk However, for many substrates, a Lewis acid catalyst like zinc chloride, aluminum chloride, or tin(IV) chloride is necessary to facilitate the reaction. dur.ac.ukthieme-connect.de The Blanc reaction is a well-known example of this type of transformation. thieme-connect.de
A key challenge in direct chloromethylation is controlling the formation of diarylmethane byproducts, which can occur when the initially formed chloromethyl derivative reacts with another molecule of the aromatic starting material. thieme-connect.de This is particularly problematic with highly reactive substrates. thieme-connect.de Careful optimization of reaction conditions, such as temperature and catalyst selection, is essential to maximize the yield of the desired chloromethylated product. dur.ac.uk
For instance, a process for the chloromethylation of substituted benzenes has been developed that utilizes paraformaldehyde and hydrogen chloride in the presence of a catalytic amount of a short-chain carboxylic acid. google.com This method aims to be efficient and environmentally friendlier by reducing the generation of effluents, a common issue in traditional chloromethylation procedures. google.comgoogle.com
Table 1: Comparison of Catalysts in Direct Chloromethylation
| Catalyst | Substrate Example | Key Advantages | Potential Drawbacks |
| Zinc chloride | Benzene | Widely used, effective for various substrates. dur.ac.ukthieme-connect.de | Can lead to byproduct formation. thieme-connect.de |
| Aluminum chloride | General Aromatic Compounds | Strong Lewis acid, can activate less reactive substrates. dur.ac.uk | Can promote side reactions. |
| Tin(IV) chloride | General Aromatic Compounds | Effective catalyst. dur.ac.uk | - |
| Protic acids (e.g., H2SO4) | Deactivated Aromatics | Useful for less reactive substrates. thieme-connect.de | Harsh conditions, potential for sulfonation. dur.ac.uk |
Introduction of Chloromethyl Groups via Organometallic Reagents (e.g., (chloromethyl)lithium)
The use of organometallic reagents offers an alternative pathway for the introduction of chloromethyl groups. While the direct use of (chloromethyl)lithium is less commonly detailed for the specific synthesis of Benzenepropanal, 2-(chloromethyl)-, the principles of organometallic chemistry provide a framework for such transformations. Organolithium reagents are powerful nucleophiles and bases, and their reactions are often characterized by high reactivity.
In a broader context, related organometallic approaches are pivotal in the synthesis of complex molecules. For example, in the synthesis of certain benzodiazepine (B76468) derivatives, organometallic reagents are employed in key steps, although not for direct chloromethylation.
Chemo- and Regioselective Synthetic Approaches
Achieving chemo- and regioselectivity is a critical aspect of modern organic synthesis, ensuring that reactions occur at the desired functional group and position within a molecule.
Enantioselective Synthesis Pathways Involving Benzenepropanal Derivatives
The enantioselective synthesis of chiral molecules is of paramount importance, particularly in the pharmaceutical industry, where the biological activity of a compound can be highly dependent on its stereochemistry. For derivatives of benzenepropanal, several enantioselective strategies have been developed.
One notable approach involves the diastereoselective reduction of a precursor molecule, induced by a chiral auxiliary. This method has been successfully employed to obtain single enantiomers of aza-CGP37157, which were then used to synthesize hybrids with lipoic acid. nih.gov Another established method is the Swern oxidation of a chiral alcohol precursor to yield the corresponding enantiomerically pure aldehyde. orgsyn.org For instance, (S)-2-(N,N-dibenzylamino)-3-phenylpropanal can be prepared from (S)-2-(N,N-dibenzylamino)-3-phenyl-1-propanol using this oxidation. orgsyn.org
These methods highlight the importance of chiral control in synthesizing specific stereoisomers of benzenepropanal derivatives.
Stereochemical Control in Reactions Leading to and from Benzenepropanal, 2-(chloromethyl)-
Stereochemical control is crucial not only in the synthesis of the target molecule but also in subsequent reactions. The principles of stereocontrol are fundamental in asymmetric synthesis. For example, the use of chiral catalysts or auxiliaries can direct the formation of a specific stereoisomer.
In the context of benzenepropanal derivatives, maintaining the stereochemical integrity of a chiral center during a synthetic sequence is a key challenge. This often requires the use of mild reaction conditions and carefully chosen reagents to avoid racemization or epimerization. The synthesis of enantiomerically pure α-N,N-dibenzylamino aldehydes from amino acids serves as a prime example of a multi-step synthesis where stereochemical control is paramount. orgsyn.org
Green Chemistry Principles in Benzenepropanal, 2-(chloromethyl)- Synthesis
The application of green chemistry principles to chemical synthesis is increasingly important to minimize environmental impact. researchgate.net This involves considerations such as atom economy, the use of safer solvents, and the reduction of hazardous byproducts. acs.org
Solvent Selection and Minimization
Solvent choice is a critical factor in green chemistry, as solvents often constitute a significant portion of the waste generated in a chemical process. skpharmteco.com The ideal solvent is non-toxic, readily available from renewable resources, and easily recyclable. Water is often considered a green solvent, and its use in organic reactions is a growing area of research.
In the context of chloromethylation, efforts have been made to develop more environmentally friendly procedures. One such approach involves using a catalytic amount of a short-chain carboxylic acid in a suitable solvent, which can lead to higher yields and reduced effluent generation compared to traditional methods. google.com Furthermore, solvent selection guides have been developed by pharmaceutical companies to assist chemists in choosing more sustainable solvents. rsc.org These guides often classify solvents based on safety, health, and environmental criteria. rsc.org
The move towards greener solvents and the minimization of their use are key steps in making the synthesis of Benzenepropanal, 2-(chloromethyl)- and its derivatives more sustainable. researchgate.net
Atom Economy and Reaction Efficiency
ArH + CH₂O + HCl → ArCH₂Cl + H₂O
An alternative approach involves the in-situ generation of the chloromethylating agent from a formaldehyde precursor, such as paraformaldehyde or 1,3,5-trioxane, and hydrogen chloride. google.com This method can offer better control over the reaction and potentially higher yields. Research into phase-transfer catalysis for chloromethylation has also shown promise in improving reaction yields in aqueous media, which is environmentally more benign. researchgate.net
To illustrate the impact of reaction conditions on efficiency, the following table summarizes yields for the chloromethylation of various aromatic substrates under different catalytic systems. While not specific to Benzenepropanal, these examples provide insight into the achievable efficiency for the key chloromethylation step.
| Aromatic Substrate | Catalyst/Reagents | Solvent | Yield (%) | Reference |
| Benzene | Paraformaldehyde, ZnCl₂, HCl | - | High (not specified) | sciencemadness.org |
| Anisole | Formaldehyde, HCl, TiCl₄ | - | High ratio of chloromethylated product | dur.ac.uk |
| Cumene | Formaldehyde, HCl, ZnCl₂ | - | Good results | dur.ac.uk |
| Aromatic Hydrocarbons | ZnCl₂, Acetic Acid, H₂SO₄, PEG-800 | Aqueous | Good to Excellent | researchgate.net |
Continuous Flow Methodologies for Process Intensification
Continuous flow chemistry offers significant advantages for process intensification, particularly for reactions that are exothermic, involve hazardous reagents, or require precise control over reaction parameters. The chloromethylation step in the synthesis of Benzenepropanal, 2-(chloromethyl)- is a prime candidate for adaptation to a continuous flow process.
The use of gaseous hydrogen chloride in chloromethylation reactions is well-documented. sciencemadness.orggoogle.com In a continuous flow setup, a stream of the aromatic precursor and a formaldehyde source could be mixed with a stream of hydrogen chloride gas in a heated microreactor or packed-bed reactor. This approach offers several benefits:
Enhanced Safety: The small reaction volumes within a flow reactor minimize the risk associated with handling toxic and corrosive materials like formaldehyde and hydrogen chloride. The potential for runaway reactions is significantly reduced.
Precise Temperature Control: Flow reactors provide a high surface-area-to-volume ratio, allowing for efficient heat exchange and precise control over the reaction temperature. This is crucial for minimizing the formation of diarylmethane and other byproducts that are often favored at higher temperatures. dur.ac.uk
Improved Mixing and Mass Transfer: The efficient mixing in microreactors can enhance the reaction rate, particularly in multiphasic systems (e.g., gas-liquid), leading to shorter reaction times and higher throughput. google.com
Process Automation and Integration: Continuous flow systems are amenable to automation, allowing for consistent product quality and reduced operational costs. Downstream processing steps, such as quenching, extraction, and purification, can be integrated into a continuous sequence.
A patent for the chloromethylation of substituted benzenes mentions the possibility of carrying out the reaction under continuous addition of hydrogen chloride gas to stabilize the chloromethylating agent. google.com This concept is directly transferable to a fully continuous flow process.
The following table outlines a conceptual continuous flow process for the chloromethylation step:
| Parameter | Description | Advantage |
| Reactor Type | Microreactor or Packed-Bed Reactor | High heat and mass transfer, enhanced safety. |
| Reactant Introduction | Separate pumps for the aromatic substrate/formaldehyde solution and a mass flow controller for HCl gas. | Precise stoichiometric control, improved reproducibility. |
| Temperature | Optimized via automated feedback loop. | Minimization of byproducts, increased yield. dur.ac.uk |
| Residence Time | Controlled by flow rate and reactor volume. | Fine-tuning of reaction conversion and selectivity. |
| Downstream Processing | In-line quenching and separation. | Integrated and automated workflow. |
By implementing continuous flow methodologies, the synthesis of Benzenepropanal, 2-(chloromethyl)- can be transformed into a more efficient, safer, and scalable process, aligning with the principles of modern green chemistry and process intensification.
Reactivity and Mechanistic Investigations of Benzenepropanal, 2 Chloromethyl
Electrophilic and Nucleophilic Character of the Aldehyde and Chloromethyl Moieties
The reactivity of Benzenepropanal, 2-(chloromethyl)- is dictated by the interplay of its two primary functional groups: the aldehyde and the chloromethyl group.
The aldehyde group (-CHO) possesses a significant electrophilic character at the carbonyl carbon. This is due to the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density, leaving the carbon atom electron-deficient and susceptible to attack by nucleophiles. Typical reactions would involve nucleophilic addition to the carbonyl group.
Conversely, the chloromethyl group (-CH₂Cl) presents a different reactive site. The carbon atom attached to the chlorine is electrophilic due to the inductive effect of the electronegative chlorine atom, making it a target for nucleophilic substitution (Sₙ2) reactions. Furthermore, the protons on the carbon adjacent to the chlorine atom (the benzylic position) exhibit increased acidity, allowing for potential deprotonation under suitable basic conditions to form a carbanion, which can then act as a nucleophile.
Rearrangement Reactions and Tautomerism
Currently, there is no specific information in the scientific literature regarding rearrangement reactions or tautomerism of Benzenepropanal, 2-(chloromethyl)-.
In theory, like other aldehydes with α-hydrogens, it could undergo keto-enol tautomerism to form the corresponding enol. However, the equilibrium for simple aldehydes typically lies heavily towards the keto form.
Catalytic Transformations Involving Benzenepropanal, 2-(chloromethyl)-
While no studies specifically report the use of Benzenepropanal, 2-(chloromethyl)- in catalytic transformations, its structure suggests potential participation in several well-known reaction classes.
Role in Prins Reactions and Related Cycloadditions
The Prins reaction involves the acid-catalyzed addition of an aldehyde to an alkene. nih.govarkat-usa.org Given the presence of the aldehyde group, Benzenepropanal, 2-(chloromethyl)- could theoretically act as the aldehyde component in such reactions. The general mechanism involves protonation of the carbonyl oxygen, followed by electrophilic attack on an alkene to form a carbocation intermediate, which is then trapped by a nucleophile. nih.govarkat-usa.org
A variation, the halo-Prins reaction , utilizes a Lewis acid and results in the incorporation of a halogen into the product. nih.gov This pathway could be relevant given the presence of the chloro-substituent, which might influence the reaction course or stability of intermediates.
Metal-Catalyzed Processes
The presence of a chloromethyl group and an aromatic ring opens up possibilities for various metal-catalyzed cross-coupling and cyclization reactions.
Palladium-catalyzed reactions , such as Suzuki, Heck, and Sonogashira couplings, are fundamental in C-C bond formation. The aryl chloride portion of the molecule, though generally less reactive than aryl bromides or iodides, could potentially participate in such reactions under specific catalytic conditions. Intramolecular palladium-catalyzed reactions are also conceivable, where the chloromethyl group could react with another part of the molecule.
Rhodium-catalyzed reactions , such as hydroformylation or C-H activation, are also prominent in organic synthesis. For instance, rhodium catalysts have been used for the enantioselective hydroacylation of ortho-allylbenzaldehydes, which are structurally related to the title compound.
Mechanistic Insights into Key Reaction Pathways
Due to the absence of experimental studies on Benzenepropanal, 2-(chloromethyl)-, any discussion of its reaction mechanisms remains speculative and must be inferred from the behavior of analogous compounds.
For a hypothetical intramolecular reaction, one could envision the aldehyde and chloromethyl groups reacting to form a cyclic product. For example, under basic conditions, deprotonation of the α-carbon to the aldehyde could generate an enolate, which could then displace the chloride in an intramolecular Sₙ2 reaction to form a cyclopropanone (B1606653) derivative. Alternatively, under Lewis acid catalysis, the aldehyde could be activated towards nucleophilic attack by the chloromethyl group, although this is less common.
A summary of potential reaction types based on the functional groups of Benzenepropanal, 2-(chloromethyl)- is presented in the table below.
| Functional Group | Potential Reaction Type | Catalyst/Reagent | Potential Product Type |
| Aldehyde | Nucleophilic Addition | Grignard Reagents, Organolithiums | Secondary Alcohols |
| Aldehyde | Wittig Reaction | Phosphonium Ylides | Alkenes |
| Aldehyde | Prins Reaction | Acid Catalyst, Alkene | Dioxanes, Allylic Alcohols |
| Chloromethyl | Nucleophilic Substitution (Sₙ2) | Nucleophiles (e.g., CN⁻, OR⁻) | Substituted Propanals |
| Aromatic Ring | Electrophilic Aromatic Substitution | Electrophiles (e.g., HNO₃, Br₂) | Substituted Benzene (B151609) Derivatives |
| Both | Intramolecular Cyclization | Base or Lewis Acid | Cyclic Ethers/Ketones |
Elucidation of Reaction Intermediates
The dual functionality of Benzenepropanal, 2-(chloromethyl)-—a propanal group and a chloromethyl group attached to a benzene ring—suggests a rich and varied chemistry involving several potential reaction intermediates.
The chloromethyl group is a primary site for nucleophilic substitution reactions. Given the benzylic nature of the carbon atom, the reaction can proceed through different intermediates depending on the reaction conditions and the nucleophile. In a typical S_N2 reaction, a backside attack by a nucleophile would lead to a transient pentacoordinate carbon species. However, the stability of a potential benzylic carbocation intermediate, enhanced by the electron-donating character of the alkyl-substituted benzene ring, suggests that an S_N1 pathway is also plausible, especially with weaker nucleophiles or in polar, protic solvents.
The propanal group is susceptible to nucleophilic addition. Reactions with amines can form Schiff base intermediates (imines). In the presence of a strong base and a suitable proton source, an enolate intermediate can be formed, which can then participate in various carbon-carbon bond-forming reactions.
Intramolecular reactions between the two functional groups can lead to cyclic intermediates. For instance, in the presence of a base, an intramolecular Williamson ether synthesis-type reaction could occur, where the enolate of the propanal attacks the chloromethyl group, leading to a substituted indane derivative. Alternatively, a Lewis acid could activate the aldehyde, making it susceptible to attack from the chloromethyl group, potentially leading to cyclic intermediates after rearrangement. Studies on similar systems, such as the intramolecular dearomative cyclization of α-bromo-N-benzyl-alkylamides, demonstrate the feasibility of forming complex cyclic structures from related starting materials. rsc.org
| Reaction Type | Reactant Moiety | Potential Intermediate | Governing Factors |
| Nucleophilic Substitution | Chloromethyl | Benzylic Carbocation (S_N1) or Pentacoordinate Carbon (S_N2) | Solvent polarity, Nucleophile strength |
| Nucleophilic Addition | Propanal | Schiff Base (Imine) | Presence of primary amines |
| Enolate Formation | Propanal | Enolate Anion | Presence of a strong base |
| Intramolecular Cyclization | Both | Cyclic Alkoxide/Carbocation | Base or Lewis acid catalysis |
Transition State Analysis
The analysis of transition states in the reactions of Benzenepropanal, 2-(chloromethyl)- is crucial for understanding reaction pathways and selectivity.
For a nucleophilic substitution reaction at the chloromethyl group , an S_N2 pathway would involve a trigonal bipyramidal transition state where the incoming nucleophile and the leaving chloride ion are on opposite sides of the central carbon atom. The energy of this transition state would be influenced by steric hindrance around the reaction center. An S_N1 pathway would proceed through a lower-energy, planar benzylic carbocation intermediate, with the rate-determining step being the formation of this cation.
In nucleophilic addition to the propanal group , the transition state would involve the nucleophile approaching the electrophilic carbonyl carbon. The geometry of this approach would be governed by the Burgi-Dunitz trajectory, which describes the preferred angle of attack of a nucleophile on a carbonyl group.
For intramolecular cyclization , the transition state would be a cyclic arrangement of atoms. The stability of this transition state would depend on the ring size being formed and any associated ring strain. For example, the formation of a five- or six-membered ring is generally favored.
| Reaction | Transition State Geometry | Key Influencing Factors |
| S_N2 Substitution | Trigonal Bipyramidal | Steric hindrance, Nucleophile strength |
| S_N1 Substitution | Planar (Carbocation formation) | Solvent polarity, Stability of the carbocation |
| Nucleophilic Addition | Burgi-Dunitz Trajectory | Electrophilicity of carbonyl carbon, Nucleophile size |
| Intramolecular Cyclization | Cyclic | Ring size, Ring strain, Conformational flexibility |
Kinetic Studies and Rate Determining Steps
While specific kinetic data for Benzenepropanal, 2-(chloromethyl)- are not available, studies on analogous systems provide insight into the factors that would likely control the reaction rates.
For nucleophilic substitution reactions , the rate-determining step (RDS) would depend on the mechanism. In an S_N1 reaction, the RDS would be the unimolecular dissociation of the chloride ion to form the benzylic carbocation. The rate would thus be first order in the substrate and zero order in the nucleophile. In an S_N2 reaction, the RDS would be the bimolecular attack of the nucleophile, and the rate would be first order in both the substrate and the nucleophile.
Kinetic studies on the aminolysis of related compounds, such as 2-chloro-4-nitrophenyl benzoates, have shown that the RDS can shift depending on the basicity of the amine nucleophile. koreascience.kr A downward curving Brønsted-type plot in such studies is often indicative of a change in the RDS from the attack of the nucleophile to the breakdown of a tetrahedral intermediate. koreascience.kr
The presence of the propanal group, with its electron-withdrawing nature, is expected to influence the kinetics of reactions at the chloromethyl group. This effect, however, would be modulated by the intervening methylene (B1212753) group in the propanal side chain.
A hypothetical kinetic study on the reaction of Benzenepropanal, 2-(chloromethyl)- with a series of primary amines could yield data similar to that shown in the table below, illustrating the dependence of the second-order rate constant (k_N) on the basicity of the amine.
| Amine Nucleophile | pKa of Conjugate Acid | Hypothetical k_N (M⁻¹s⁻¹) |
| Glycine (B1666218) Ethyl Ester | 7.7 | 0.5 |
| Piperidine (B6355638) | 11.1 | 50 |
| Hydrazine | 8.1 | 15 |
This hypothetical data illustrates that a more basic amine like piperidine would be expected to react faster than a less basic one like glycine ethyl ester. The α-effect, where a nucleophile with an adjacent atom bearing a lone pair of electrons (like hydrazine) is more reactive than would be predicted by its basicity alone, is also a potential factor. koreascience.kr
Derivatives and Analogues of Benzenepropanal, 2 Chloromethyl
Transformations to Heterocyclic Systems
The bifunctional nature of 2-(chloromethyl)benzenepropanal, possessing both a reactive chloromethyl group and an aldehyde, makes it a valuable precursor for the synthesis of various heterocyclic systems.
The chloromethyl group is an excellent electrophile for intramolecular cyclization reactions. By reacting with a nucleophile positioned elsewhere on the molecule, it can facilitate the formation of a new ring. Derivatives of 2-(chloromethyl)benzenepropanal can be designed to undergo such cyclizations to produce a variety of heterocyclic structures. For instance, 2-[2-(chloromethyl)phenyl]ethyl benzoate (B1203000) and related compounds are utilized as precursors in the synthesis of heterocycles, which are fundamental scaffolds in drug discovery. The synthesis of gem-dialkyl chlorophyll (B73375) analogues also involves cyclization steps where a reactive group is used to form a ring system. nih.gov
The aldehyde group of 2-(chloromethyl)benzenepropanal readily undergoes condensation reactions with various nucleophiles to form heterocyclic compounds. These reactions are fundamental in organic synthesis for building molecular complexity.
Aldol (B89426) Condensation: The aldehyde can react with another enolizable carbonyl compound in an aldol condensation to form α,β-unsaturated aldehydes, which can be precursors to cyclic systems. researchgate.net
Benzoin (B196080) Condensation: While classically performed with benzaldehyde (B42025), the benzoin condensation can be adapted for other aldehydes to form α-hydroxy ketones, which are versatile synthetic intermediates. youtube.com
Knoevenagel Condensation: The aldehyde can react with active methylene (B1212753) compounds, such as malononitrile (B47326) or ethyl cyanoacetate, in a Knoevenagel condensation to yield substituted olefins. researchgate.net These products can then be further elaborated into heterocyclic rings.
Synthesis of Benzoxazoles and Benzothiazoles: The aldehyde functionality can be condensed with 2-aminophenols or 2-aminothiophenols to construct benzoxazole (B165842) and benzothiazole (B30560) rings, respectively. mdpi.com
| Reaction Type | Reactant for Aldehyde | Resulting Functional Group/Intermediate |
| Aldol Condensation | Enolizable carbonyl | α,β-Unsaturated aldehyde researchgate.net |
| Benzoin Condensation | Another aldehyde | α-Hydroxy ketone youtube.com |
| Knoevenagel Condensation | Active methylene compound | Substituted olefin researchgate.net |
| Benzoxazole Synthesis | 2-Aminophenol | Benzoxazole ring mdpi.com |
Conjugates and Bioconjugation Reagents Derived from 2-(chloromethyl) Acryl Compounds
The 2-(chloromethyl)acryl scaffold, which shares structural motifs with derivatives of 2-(chloromethyl)benzenepropanal, is a versatile platform for creating bioconjugation reagents. chemrxiv.orgchemrxiv.org These reagents are designed to covalently attach to biomolecules like proteins, enabling the development of advanced biotherapeutics and diagnostic tools. chemrxiv.orgresearchgate.net
The synthesis of these reagents typically starts from commercially available materials like 2-(bromomethyl)acrylic acid. chemrxiv.orgnih.gov Through a one-pot reaction, this starting material can be coupled with various end-group functionalities, such as amines or alcohols, to produce 2-chloromethyl acrylamide (B121943) and acrylate (B77674) derivatives. chemrxiv.orgrsc.orgnih.gov
A key feature of these reagents is that their reactivity can be precisely tuned. rsc.orgnih.gov
2-Chloromethyl Acrylamide Reagents: These compounds, containing an amide linkage, are highly selective for modifying cysteine residues in proteins. chemrxiv.orgchemrxiv.org The resulting bioconjugates exhibit greater stability compared to those formed with traditional maleimide (B117702) reagents. chemrxiv.org
2-Chloromethyl Acrylate Reagents: With an ester linkage, these reagents can undergo two successive Michael reactions. chemrxiv.orgchemrxiv.org This allows for the selective modification of disulfide bonds in proteins, offering high labeling efficiency and stable conjugates. chemrxiv.orgrsc.orgnih.gov
The ability to customize the reactivity by simply changing a single atom (nitrogen in the amide to oxygen in the ester) provides a powerful tool for site-selective protein modification. nih.govrsc.orgresearchgate.net These chloromethyl acryl reagents are characterized by their straightforward synthesis, high water solubility, and efficient labeling capabilities. chemrxiv.org
| Reagent Type | Linkage | Target Residue | Reaction Mechanism |
| 2-Chloromethyl Acrylamide | Amide | Cysteine | Single Michael reaction chemrxiv.orgchemrxiv.org |
| 2-Chloromethyl Acrylate | Ester | Disulfide | Two successive Michael reactions chemrxiv.orgchemrxiv.orgrsc.org |
Advanced Spectroscopic and Chromatographic Methodologies for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C)
One-dimensional NMR spectra provide fundamental information about the types and numbers of protons and carbons in a molecule.
¹H NMR: In the ¹H NMR spectrum of Benzenepropanal, 2-(chloromethyl)-, specific signals are expected for the aldehydic proton, the aromatic protons, the benzylic methylene (B1212753) protons, the methylene protons adjacent to the carbonyl group, and the unique chloromethyl group protons. For the analogue 3-Phenylpropanal, the proton spectrum shows characteristic shifts. nih.gov The aldehydic proton appears as a triplet at approximately 9.8 ppm. nih.govhmdb.ca The aromatic protons of the unsubstituted phenyl group typically appear as a multiplet between 7.2 and 7.4 ppm. nih.govhmdb.ca The two methylene groups of the propyl chain appear as distinct triplets, one near 2.9 ppm (adjacent to the phenyl ring) and the other near 2.8 ppm (adjacent to the aldehyde). nih.gov For Benzenepropanal, 2-(chloromethyl)-, the aromatic signals would be more complex due to the ortho-substitution pattern. The chloromethyl protons (-CH₂Cl) would likely appear as a distinct singlet in the range of 4.5-4.8 ppm.
¹³C NMR: The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule. For 3-Phenylpropanal, the carbonyl carbon is highly deshielded, appearing around 201.5 ppm. nih.gov The aromatic carbons appear in the typical range of 126-140 ppm. nih.gov The aliphatic carbons of the propyl chain are found at approximately 45.2 ppm and 28.1 ppm. nih.gov In the case of Benzenepropanal, 2-(chloromethyl)-, one would expect to see a signal for the chloromethyl carbon, typically in the range of 40-50 ppm, in addition to the signals for the propanal chain and the substituted benzene (B151609) ring. The substitution on the aromatic ring would result in six distinct aromatic carbon signals.
Table 1: Representative ¹H and ¹³C NMR Data for 3-Phenylpropanal (in CDCl₃)
| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.78-9.81 (t) | 201.46 |
| Aromatic (C₆H₅) | 7.19-7.35 (m) | 140.37, 128.56, 128.27, 126.26 |
| Benzyl (B1604629) Methylene (-CH₂-Ph) | 2.88-2.95 (t) | 28.06 |
| Methylene (-CH₂-CHO) | 2.74-2.83 (t) | 45.15 |
Data sourced from PubChem. nih.gov
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by revealing correlations between nuclei. sdsu.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.eduyoutube.com For Benzenepropanal, 2-(chloromethyl)-, a COSY spectrum would show a cross-peak between the aldehydic proton and the adjacent methylene protons. sdsu.edu It would also show a correlation between the two methylene groups of the propyl chain. Within the aromatic ring, correlations between adjacent protons would help to confirm their relative positions. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹J coupling). libretexts.org This is an unambiguous way to assign carbon signals. uvic.ca For the target molecule, the HSQC would show cross-peaks connecting the aldehyde proton to the carbonyl carbon, the protons of the chloromethyl group to the chloromethyl carbon, and the protons of each methylene group to their respective carbon atoms. researchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range couplings between protons and carbons, typically over two or three bonds (²J or ³J). libretexts.org This technique is invaluable for connecting different fragments of a molecule. youtube.com For Benzenepropanal, 2-(chloromethyl)-, key HMBC correlations would include the coupling of the aldehydic proton to the adjacent methylene carbon and the benzylic carbon. The protons of the chloromethyl group would show a correlation to the aromatic carbon they are attached to (C-2) and the adjacent aromatic carbons (C-1 and C-3), confirming the substitution pattern. libretexts.org
Microcryoprobe NMR for Limited Sample Quantities
When dealing with very small amounts of a sample, Microcryoprobe NMR technology offers a significant advantage. By cooling the NMR probe and electronics to cryogenic temperatures (around 20 K), thermal noise is dramatically reduced, leading to a substantial increase in signal-to-noise ratio. This enhanced sensitivity allows for the acquisition of high-quality 1D and 2D NMR data from microgram-level quantities of material in a much shorter time compared to conventional probes. While specific applications to Benzenepropanal, 2-(chloromethyl)- are not documented, this technique would be the method of choice for structural elucidation if the compound were only available in limited amounts, such as an isolated impurity or a novel synthesis product. nih.gov
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural information.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like benzenepropanal derivatives. nih.gov The sample is vaporized and separated on a GC column before entering the mass spectrometer, where it is typically ionized by electron ionization (EI).
For the analogue 3-Phenylpropanal (MW: 134.17 g/mol ), the mass spectrum shows a molecular ion peak [M]⁺ at m/z 134. nih.govnist.gov The most prominent peak (base peak) is often at m/z 91, corresponding to the stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by cleavage and rearrangement of the benzyl group. nih.gov Other significant fragments include m/z 92, 105, and 78. nih.gov
For Benzenepropanal, 2-(chloromethyl)- (MW: 182.64 g/mol ), a GC-MS analysis would be expected to show a molecular ion peak at m/z 182, with a characteristic M+2 isotope peak at m/z 184 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope. Expected fragmentation patterns would include the loss of a chlorine radical (Cl•) and the formation of a benzyl-type cation at m/z 125 ([M-Cl-H₂O]⁺ or similar rearrangements).
Table 2: Key GC-MS Fragmentation Data for 3-Phenylpropanal
| m/z | Relative Intensity | Possible Fragment Ion |
| 134 | 55% | [C₉H₁₀O]⁺ (Molecular Ion) |
| 105 | 33% | [C₈H₉]⁺ |
| 92 | 73% | [C₇H₈]⁺ |
| 91 | 100% | [C₇H₇]⁺ (Tropylium ion) |
| 78 | 53% | [C₆H₆]⁺ |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a powerful technique that couples the separation capabilities of liquid chromatography with the analytical power of mass spectrometry. chromatographyonline.com It is particularly useful for compounds that are not sufficiently volatile or are thermally unstable for GC-MS. researchgate.net Using softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), LC-MS typically generates a protonated molecule [M+H]⁺ or other adducts, providing clear molecular weight information with minimal fragmentation. chromatographyonline.com
For the analysis of Benzenepropanal, 2-(chloromethyl)-, an LC-MS method would involve separating the compound on a reverse-phase column. nih.gov In positive ion mode ESI, the primary ion observed would be the protonated molecule [M+H]⁺ at m/z 183, along with its corresponding isotope peak at m/z 185. This technique is highly sensitive and can be used for quantitative analysis in complex matrices. nih.govchromatographyonline.com By employing tandem mass spectrometry (LC-MS/MS), specific fragmentation pathways can be induced and monitored, further confirming the compound's identity and enabling highly selective quantification. researchgate.net
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS)
High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. For Benzenepropanal, 2-(chloromethyl)-, HRESIMS provides the exact mass of the molecular ion, which allows for the confirmation of its molecular formula (C₁₀H₁₁ClO).
In a typical analysis, the compound would be dissolved in a suitable solvent and introduced into the ESI source. The resulting mass spectrum would be analyzed for the protonated molecule [M+H]⁺. Due to the presence of a chlorine atom, a characteristic isotopic pattern would be observed, with peaks corresponding to the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio.
Common fragmentation patterns for aromatic aldehydes in mass spectrometry involve cleavage of the bond between the carbonyl group and the aromatic ring (alpha-cleavage) and the McLafferty rearrangement if an alkyl chain of sufficient length is present. youtube.com For Benzenepropanal, 2-(chloromethyl)-, fragmentation would likely involve the loss of the chloromethyl group and cleavage of the propanal side chain.
Table 1: Projected HRESIMS Data for Benzenepropanal, 2-(chloromethyl)-
| Ion | Calculated m/z | Observed m/z | Elemental Composition |
|---|---|---|---|
| [M+H]⁺ (³⁵Cl) | 183.0520 | Expected ~183.0520 | C₁₀H₁₂ClO |
| [M+H]⁺ (³⁷Cl) | 185.0491 | Expected ~185.0491 | C₁₀H₁₂³⁷ClO |
| [M-CH₂Cl]⁺ | 133.0648 | Expected ~133.0648 | C₉H₉O |
Note: The observed m/z values are projected and would need to be confirmed by experimental analysis.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
Infrared (IR) Spectroscopy is instrumental in identifying the functional groups present in a molecule. The IR spectrum of Benzenepropanal, 2-(chloromethyl)- would exhibit characteristic absorption bands.
Key expected vibrational frequencies include a strong carbonyl (C=O) stretch from the aldehyde group, typically appearing in the region of 1720-1740 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while aliphatic C-H stretching from the propanal and chloromethyl groups would appear just below 3000 cm⁻¹. The C-Cl stretching vibration is typically observed in the fingerprint region, between 600 and 800 cm⁻¹.
Table 2: Predicted IR Absorption Bands for Benzenepropanal, 2-(chloromethyl)-
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100 - 3000 |
| Aliphatic C-H | Stretch | 3000 - 2850 |
| Aldehyde C-H | Stretch | 2850 - 2750 (two bands) |
| Carbonyl (C=O) | Stretch | 1740 - 1720 |
| Aromatic C=C | Stretch | 1600 - 1450 |
Note: These are predicted values based on characteristic group frequencies. The data for 2-chlorobenzaldehyde (B119727) shows a C=O stretch around 1700 cm⁻¹ and C-Cl stretch around 750 cm⁻¹.
Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like Benzenepropanal, 2-(chloromethyl)- are expected to show absorption bands in the UV region. The presence of the benzene ring and the carbonyl group will give rise to characteristic π → π* and n → π* transitions. The substitution on the benzene ring will influence the position and intensity of these absorption maxima (λ_max). For comparison, benzaldehyde (B42025) exhibits a strong π → π* transition around 245 nm and a weaker n → π* transition around 280 nm. The presence of the chloromethyl group at the ortho position may cause a slight bathochromic (red) or hypsochromic (blue) shift of these bands.
X-ray Crystallography for Definitive Structural Assignment
To perform X-ray crystallography, a single crystal of high quality is required. nih.gov The crystal is irradiated with X-rays, and the resulting diffraction pattern is analyzed to generate an electron density map, from which the atomic positions can be determined. wikipedia.org For Benzenepropanal, 2-(chloromethyl)-, this analysis would confirm the connectivity of the atoms, the geometry of the benzene ring, the conformation of the propanal side chain, and the position of the chloromethyl group.
As of now, the specific crystal structure of Benzenepropanal, 2-(chloromethyl)- is not publicly available. However, analysis of structurally similar compounds provides expected parameters.
Chromatographic Separation Techniques
Chromatographic techniques are essential for the separation, purification, and quantitative analysis of Benzenepropanal, 2-(chloromethyl)-.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating components of a mixture. wur.nl For the analysis of aromatic aldehydes, reversed-phase HPLC is commonly employed. researchgate.netresearchgate.net
A typical HPLC method for Benzenepropanal, 2-(chloromethyl)- would utilize a C18 stationary phase. The mobile phase would likely consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. wur.nl Gradient elution may be necessary to achieve optimal separation from any impurities or byproducts. Detection is commonly performed using a UV detector set at a wavelength where the analyte exhibits strong absorbance, as determined from its UV-Vis spectrum. nih.gov
Table 3: Hypothetical HPLC Method for Benzenepropanal, 2-(chloromethyl)-
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: Water, B: Acetonitrile |
| Gradient | 50% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
Note: This is a representative method and would require optimization for specific analytical needs.
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Benzenepropanal, 2-(chloromethyl)- is amenable to GC analysis. The method typically involves injecting the sample into a heated port where it is vaporized and carried by an inert gas through a capillary column. helcom.fi
The choice of the stationary phase is critical for achieving good separation. A mid-polarity column, such as one containing a phenyl-substituted polysiloxane, would be suitable for this compound. helcom.fi A temperature program is often used to ensure the elution of all components in a reasonable time with good peak shape. Mass spectrometry (MS) is a common detector for GC, providing both quantitative data and mass spectra for compound identification. researchgate.netnih.gov
Table 4: Representative GC-MS Conditions for Benzenepropanal, 2-(chloromethyl)-
| Parameter | Condition |
|---|---|
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium at 1 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 80 °C (2 min), then 10 °C/min to 280 °C (5 min) |
| Detector | Mass Spectrometer (Scan range 40-400 m/z) |
Note: These conditions are illustrative and would be optimized based on the specific sample matrix and analytical goals. The EPA provides standardized methods for chlorinated hydrocarbons which can be adapted. epa.gov
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used for monitoring reaction progress, checking sample purity, and determining appropriate solvent systems for column chromatography. orgchemboulder.com
For Benzenepropanal, 2-(chloromethyl)-, a silica (B1680970) gel plate would serve as the stationary phase. The mobile phase, or eluent, would be a mixture of a non-polar solvent like hexane (B92381) or toluene (B28343) and a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. silicycle.com The ratio of these solvents is adjusted to achieve an optimal retention factor (Rf) value, typically between 0.2 and 0.4 for good separation. silicycle.com Visualization of the spots can be achieved under UV light, as aromatic compounds are often UV-active, or by staining with a suitable reagent. google.comresearchgate.net
Table 5: Potential TLC Solvent Systems for Benzenepropanal, 2-(chloromethyl)- on a Silica Gel Plate
| Solvent System (v/v) | Expected Rf Range |
|---|---|
| Hexane : Ethyl Acetate (9:1) | 0.2 - 0.4 |
| Toluene : Ethyl Acetate (8:2) | 0.3 - 0.5 |
Note: The optimal solvent system must be determined experimentally.
Theoretical and Computational Investigations of Benzenepropanal, 2 Chloromethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
No available research.
Molecular Dynamics Simulations of Intermolecular Interactions
No available research.
Computational Modeling of Reaction Mechanisms and Pathways
No available research.
Prediction of Spectroscopic Parameters and Conformational Analysis
No available research.
Benzenepropanal, 2 Chloromethyl As a Versatile Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The inherent reactivity of both the aldehyde and the chloromethyl moieties in Benzenepropanal, 2-(chloromethyl)- suggests its significant potential as a precursor for a diverse array of complex organic molecules. The aldehyde group serves as a versatile handle for carbon-carbon bond formation through reactions such as aldol (B89426) condensations, Wittig reactions, and Grignard additions. These transformations would allow for the extension of the carbon skeleton, leading to more elaborate structures.
Simultaneously, the 2-(chloromethyl) group on the benzene (B151609) ring offers a prime site for nucleophilic substitution. This allows for the introduction of a wide range of functionalities, including amines, thiols, cyanides, and azides, thereby paving the way for the synthesis of various derivatives. The strategic ortho positioning of the chloromethyl group relative to the propanal chain could also facilitate intramolecular reactions, leading to the formation of cyclic and heterocyclic systems, which are common motifs in biologically active compounds and functional materials.
Table 1: Potential Reactions for the Elaboration of Benzenepropanal, 2-(chloromethyl)-
| Functional Group | Reaction Type | Potential Products |
| Aldehyde | Aldol Condensation | β-Hydroxy aldehydes/ketones, α,β-Unsaturated aldehydes |
| Aldehyde | Wittig Reaction | Alkenes with varying substituents |
| Aldehyde | Grignard Reaction | Secondary alcohols |
| Aldehyde | Reductive Amination | Amines |
| Chloromethyl | Nucleophilic Substitution | Ethers, Thioethers, Amines, Azides, Nitriles |
| Both | Intramolecular Cyclization | Dihydroisobenzofuran or other heterocyclic derivatives |
Role in Multi-Step Synthetic Sequences
In the realm of multi-step synthesis, the strategic deployment of bifunctional building blocks like Benzenepropanal, 2-(chloromethyl)- can significantly enhance synthetic efficiency. The orthogonal reactivity of the aldehyde and chloromethyl groups would allow for their selective manipulation in a stepwise manner. For instance, the aldehyde could first be protected, allowing for transformations at the chloromethyl position without interference. Subsequently, deprotection of the aldehyde would unveil it for further reactions.
This controlled, sequential reactivity is a cornerstone of modern synthetic strategy, enabling the construction of intricate molecular architectures with high precision. The ability to introduce different functionalities at two distinct points in the molecule in a controlled fashion makes Benzenepropanal, 2-(chloromethyl)- a theoretically attractive intermediate for the total synthesis of natural products or the design of novel pharmaceutical agents.
Integration into Asymmetric Synthesis Campaigns
The propanal moiety of Benzenepropanal, 2-(chloromethyl)- contains a stereocenter at the C2 position upon reaction at the aldehyde. This opens up the possibility of its integration into asymmetric synthesis campaigns to generate enantiomerically pure or enriched products. The use of chiral catalysts or auxiliaries in reactions involving the aldehyde, such as asymmetric aldol reactions or enantioselective additions of organometallic reagents, could afford products with controlled stereochemistry.
For example, a related bifunctional reagent, 2-(chloromethyl)-3-(tributylstannyl)propene, has been successfully employed in catalytic asymmetric allylations of aldehydes, demonstrating the utility of the chloromethyl group in concert with other functionalities in stereoselective transformations. This precedent suggests that Benzenepropanal, 2-(chloromethyl)- could similarly be a valuable substrate in the development of new asymmetric methodologies, leading to the synthesis of chiral building blocks for the pharmaceutical and agrochemical industries.
Development of Novel Functional Materials and Chemical Probes
The dual functionality of Benzenepropanal, 2-(chloromethyl)- also lends itself to the development of novel functional materials and chemical probes. The aldehyde group can be utilized for surface immobilization or for the formation of polymers through condensation reactions. The chloromethyl group, on the other hand, can act as a reactive handle for post-polymerization modification or for linking the molecule to other substrates.
In the context of chemical probes, the aldehyde could serve as a reactive group for binding to biological targets, while the chloromethyl group could be used to attach a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, after an initial reaction. This would enable the development of probes for activity-based protein profiling or for the visualization of biological processes. While no specific chemical probes derived from Benzenepropanal, 2-(chloromethyl)- have been reported, its structure represents a promising scaffold for such applications.
Conclusion and Future Research Directions
Summary of Current Academic Understanding
The reactivity of Benzenepropanal, 2-(chloromethyl)- can be inferred from its constituent functional groups: the aldehyde, the α-chloro substituent, and the benzylic position.
Aldehyde Reactivity : The carbonyl group is inherently electrophilic and susceptible to nucleophilic attack. It readily undergoes reactions such as additions, condensations, and reductions. The presence of an α-hydrogen means it can form an enol or enolate, enabling reactions at the α-carbon. britannica.com Specifically, aldehydes are generally more reactive than ketones in nucleophilic addition reactions for both steric and electronic reasons. libretexts.org
α-Chloro Substituent : The chlorine atom at the α-position makes this carbon an electrophilic center, susceptible to nucleophilic substitution (SN2) reactions. Furthermore, α-halo carbonyl compounds are recognized as versatile building blocks in organic synthesis. acs.org The synthesis of such moieties can be achieved through various methods, including the organocatalytic enantioselective chlorination of aldehydes. organic-chemistry.orgnih.gov
Benzylic Position : The entire chloromethyl group is at a benzylic position relative to the phenyl ring. Benzylic C-H bonds are known to be weaker than typical alkyl C-H bonds, making them prone to oxidation and radical reactions. libretexts.orgmasterorganicchemistry.com Benzylic halides, in particular, show enhanced reactivity in substitution reactions. nih.gov
The combination of these features in one molecule creates a system with two primary electrophilic sites: the carbonyl carbon and the carbon bearing the chlorine. This bifunctionality allows for chemoselective reactions, where a reagent can be chosen to react preferentially with one site over the other, or for tandem reactions where both sites react sequentially.
Unexplored Reactivity and Synthetic Opportunities
The unique structure of Benzenepropanal, 2-(chloromethyl)- opens a vast landscape of unexplored synthetic possibilities.
Tandem and Cascade Reactions : The proximity of the two functional groups is ideal for designing cascade reactions. For instance, an initial nucleophilic addition to the aldehyde could be followed by an intramolecular cyclization via substitution of the chloride, leading to the formation of cyclic structures like substituted tetralones or other complex scaffolds.
Umpolung (Reversal of Polarity) : The natural electrophilicity of the aldehyde can be inverted. Methodologies like the photo-Wolff–Kishner reaction, which can transform carbonyls into carbanion equivalents via N-sulfonylhydrazones, could be applied. acs.org This would enable the aldehyde carbon to act as a nucleophile, opening pathways for novel bond formations.
Cross-Coupling Reactions : The benzylic chloride moiety is a prime candidate for modern cross-coupling reactions. Nickel-catalyzed Heck-type reactions, which have proven effective for coupling benzyl (B1604629) chlorides with unactivated alkenes, could be used to introduce complex alkyl chains. organic-chemistry.orgnih.gov This offers a powerful method for carbon-carbon bond formation, transforming the chloromethyl group into a more elaborate substituent.
Chemoenzymatic Synthesis : The field of biocatalysis offers significant potential for the stereoselective synthesis and transformation of this compound. Enzymes could be used to achieve enantioselective reduction of the aldehyde or stereospecific substitution of the chlorine. Chemoenzymatic methods have been successfully used to prepare optically active (chloromethyl)oxirane, a related chiral building block. rsc.orgnih.gov
Table 1: Potential Synthetic Transformations of Benzenepropanal, 2-(chloromethyl)- This table is interactive. Click on the headers to sort.
| Reaction Type | Reagent/Catalyst Example | Potential Product Class | Relevant Finding |
|---|---|---|---|
| Nucleophilic Addition | Grignard Reagents (R-MgBr) | Secondary Alcohols | Classic aldehyde reactivity. libretexts.org |
| Oxidation | Pyridine (B92270) N-oxide / Ag₂O | Benzylic Ketones | Oxidation of benzylic halides. nih.gov |
| Cross-Coupling | Alkenes / Ni(cod)₂ | Functionalized Allylbenzenes | Nickel-catalyzed Heck-type reactions. organic-chemistry.orgacs.org |
| Cyclization | Intramolecular Friedel-Crafts | Tetralone Derivatives | Proximity of reactive sites. |
| Umpolung | N-Tosylhydrazone / Photoredox | Difunctionalized Products | Photo-Wolff-Kishner reaction concept. acs.org |
Advancements in Analytical and Computational Approaches for Related Systems
Modern analytical and computational tools are essential for characterizing and predicting the behavior of complex molecules like Benzenepropanal, 2-(chloromethyl)-.
Analytical Techniques : The analysis of halogenated aldehydes relies heavily on chromatographic methods.
GC-MS and HPLC : Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are standard for separation and identification. nih.gov
Derivatization : To enhance sensitivity and selectivity, derivatization is often employed. Reagents like 2,4-dinitrophenylhydrazine (B122626) (DNPH) react with the carbonyl group to form colored hydrazones suitable for UV detection, while other reagents can be used to improve volatility for GC analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) : GC-HRMS is a method of choice for the definitive analysis of many halogenated organic compounds, providing high accuracy and resolving power. chromatographyonline.com
Computational Approaches :
Density Functional Theory (DFT) : DFT calculations are powerful for elucidating reaction mechanisms, determining transition state geometries, and predicting reactivity. For example, computational studies can model H-shift reaction barriers and investigate the interactions between functional groups that influence stability and reaction pathways. nih.gov
Predictive Modeling : Computational models can be developed to predict the reactivity of compounds based on structural features like electrophilicity and steric hindrance, which is particularly relevant for understanding the interactions of reactive aldehydes with biological molecules. nih.gov
Emerging Methodologies for Chloromethyl Compound Synthesis and Transformation
Recent advances in synthetic chemistry provide more efficient and safer routes to chloromethylated compounds and their derivatives.
Synthesis of α-Chloro Aldehydes :
One-Pot Alcohol Conversion : Methods using reagents like trichloroisocyanuric acid (TCCA) allow for the direct, one-pot conversion of primary alcohols into α-chloro aldehydes, serving as both an oxidant and a chlorinating agent. acs.org
Flow Chemistry : The use of flow microreactors enables the safe handling of highly reactive and thermally unstable intermediates, such as chloroiodomethyllithium carbenoid, for the direct synthesis of α-chloro aldehydes. acs.org
Chloromethylation of Arenes :
Improved Blanc Reaction : The classic Blanc chloromethylation is often plagued by hazardous byproducts. chempanda.com Modern protocols utilize phase-transfer catalysts, researchgate.net ionic liquids, researchgate.net or greener solvents like acetic acid chemrxiv.org to improve safety, yield, and recyclability. A rapid synthesis of chloromethyl methyl ether, a key reagent, has been developed using catalytic zinc(II) salts. organic-chemistry.org
Transformations of the Chloromethyl Group :
Novel Coupling Strategies : Beyond traditional methods, new catalytic systems are continuously being developed. The merger of photoredox and nickel catalysis, for example, is enabling challenging enantioselective carbonylative coupling reactions that could be adapted for chloromethyl compounds. acs.org
Conversion to Other Functional Groups : The chloromethyl group is a versatile handle. For instance, a one-pot procedure can convert sulfonyl chlorides into chloromethyl sulfones, demonstrating a pathway to introduce sulfur-containing moieties. tandfonline.com
Table 2: Comparison of Chloromethylation Methodologies This table is interactive. Click on the headers to sort.
| Method | Reagents | Key Advantages | Key Disadvantages |
|---|---|---|---|
| Classic Blanc | Formaldehyde (B43269), HCl, ZnCl₂ | Low-cost reagents | Forms carcinogenic bis(chloromethyl) ether. chempanda.com |
| Phase-Transfer Catalysis | Paraformaldehyde, H₂SO₄, PTC (e.g., PEG-800) | Good to excellent yields, improved selectivity. researchgate.net | May require optimization of catalyst and conditions. |
| Ionic Liquid Media | Paraformaldehyde, HCl, [emim]BF₄ | Recyclable catalyst/promoter, mild conditions. researchgate.net | Cost of ionic liquid can be high. |
| Greener Lignin Method | Paraformaldehyde, HCl gas, Acetic Acid | Avoids Lewis acid catalyst, uses greener solvent. chemrxiv.org | May be substrate-specific. |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
